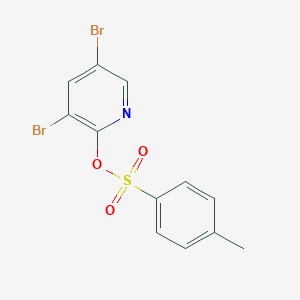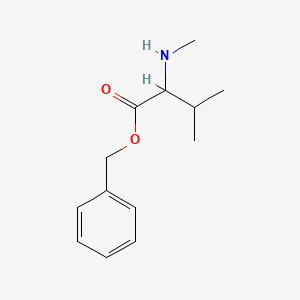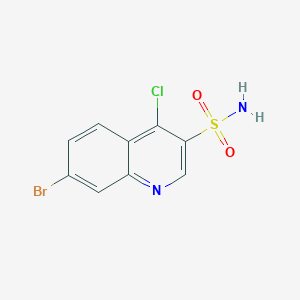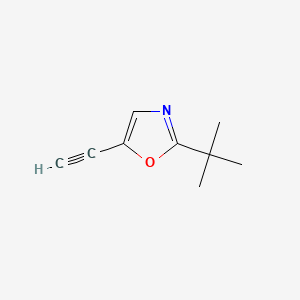
2-Tert-butyl-5-ethynyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-5-ethynyl-1,3-oxazole is a heterocyclic compound featuring a five-membered ring with an oxygen and nitrogen atom at positions 1 and 3, respectively. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-ethynyl-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl acetylene with an oxazole derivative in the presence of a suitable catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5-ethynyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the ethynyl group to yield different substituted oxazoles.
Substitution: The ethynyl group can be substituted with various nucleophiles to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides . Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-Tert-butyl-5-ethynyl-1,3-oxazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Tert-butyl-5-ethynyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butyl-4-chlorophenyl-1,3-oxazole: Known for its antibacterial activity.
4-Bromophenyl-2-tert-butyl-1,3-oxazole: Exhibits antifungal properties.
Uniqueness
2-Tert-butyl-5-ethynyl-1,3-oxazole is unique due to its ethynyl group, which allows for versatile chemical modifications and the formation of a wide range of derivatives with diverse biological activities .
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-tert-butyl-5-ethynyl-1,3-oxazole |
InChI |
InChI=1S/C9H11NO/c1-5-7-6-10-8(11-7)9(2,3)4/h1,6H,2-4H3 |
InChI Key |
IVLCHODUKWSBBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(O1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


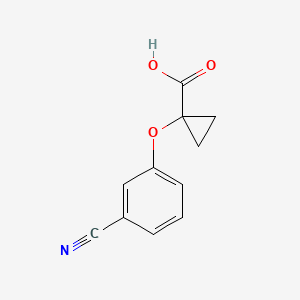
![[1-(Fluoromethyl)-3-methylidenecyclobutyl]methanol](/img/structure/B13481671.png)
amine](/img/structure/B13481674.png)
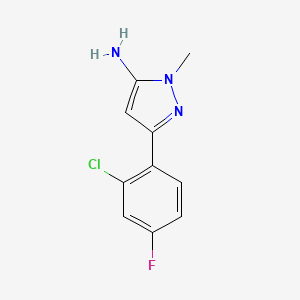
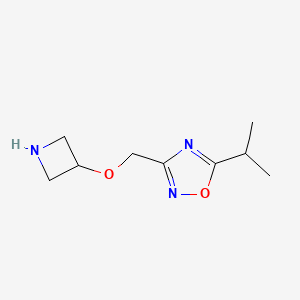
![Methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoate](/img/structure/B13481690.png)

![8-Methoxy-5-azaspiro[3.4]octane hydrochloride](/img/structure/B13481694.png)

